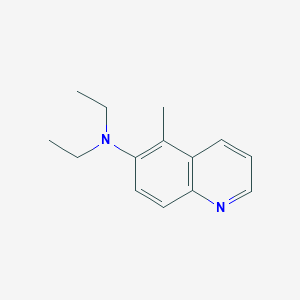

N,N-diethyl-5-methylquinolin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

N,N-diethyl-5-methylquinolin-6-amine |

InChI |

InChI=1S/C14H18N2/c1-4-16(5-2)14-9-8-13-12(11(14)3)7-6-10-15-13/h6-10H,4-5H2,1-3H3 |

InChI Key |

CCJKOBHJDOYPAA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C2=C(C=C1)N=CC=C2)C |

Origin of Product |

United States |

The Quinoline Scaffold: a Privileged Structure in Advanced Chemical Sciences

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged structure" in medicinal chemistry and materials science. rsc.orgorientjchem.org This designation stems from its recurring presence in a vast array of pharmacologically active compounds and functional materials. nih.gov The unique electronic properties and rigid, planar structure of the quinoline ring system allow it to interact with a diverse range of biological targets, making it a cornerstone in the design of novel therapeutic agents. orientjchem.org

The versatility of the quinoline nucleus is demonstrated by its presence in numerous approved drugs with a wide spectrum of activities. These include antimalarials like quinine (B1679958) and chloroquine, antibacterial agents such as ciprofloxacin, and anticancer drugs like camptothecin. rsc.orgnih.gov The ability to readily functionalize the quinoline ring at various positions allows for the fine-tuning of its steric and electronic properties, enabling chemists to optimize its biological activity and pharmacokinetic profile. orientjchem.org Ongoing research continues to uncover new applications for quinoline derivatives in areas such as neurodegenerative diseases, viral infections, and inflammatory conditions, solidifying its status as a critical pharmacophore in modern drug discovery. rsc.org

Structural Classification and Research Relevance of N,n Diethyl 5 Methylquinolin 6 Amine

Historical and Classical Synthetic Approaches to Quinoline Derivatives

The foundational methods for quinoline synthesis, many of which were developed in the late 19th century, rely on the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds. These classical name reactions, while sometimes requiring harsh conditions, remain fundamental in heterocyclic chemistry.

Condensation and Cyclization Reactions

A plausible classical route to the precursor of this compound, namely 5-methyl-6-aminoquinoline, could involve a multi-step sequence starting with a Skraup or Doebner-von Miller reaction, followed by functional group manipulations.

The Skraup synthesis involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.gov For the synthesis of a 5-methylquinoline (B1294701), m-toluidine (B57737) would be the logical starting material. However, this reaction is known to produce a mixture of isomers, primarily 5-methylquinoline and 7-methylquinoline. Subsequent separation of these isomers would be necessary, followed by nitration at the 6-position of the 5-methylquinoline isomer and subsequent reduction of the nitro group to an amine. One study reported the selective synthesis of 7-methyl-8-nitroquinoline (B1293703) from a mixture of 5- and 7-methylquinoline, highlighting the challenges in controlling regioselectivity. brieflands.com

The Doebner-von Miller reaction is a more versatile method that utilizes α,β-unsaturated aldehydes or ketones in the presence of a strong acid. acs.org This approach could potentially offer better control over the substitution pattern of the resulting quinoline, although its direct application to form the 5-methyl-6-aminoquinoline core in a single step is not straightforward and would likely require a multi-step approach similar to the Skraup synthesis pathway.

The Friedländer synthesis offers a more convergent approach by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. nsf.govrsc.org To synthesize a 5,6-disubstituted quinoline, a suitably substituted 2-aminobenzaldehyde (B1207257) or ketone would be required. This method is generally catalyzed by acids or bases and can be promoted by microwave irradiation. rsc.org

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgquimicaorganica.org While effective for producing 2,4-disubstituted quinolines, its application to generate the specific 5,6-substitution pattern of the target molecule would depend on the availability of appropriately substituted aniline and β-diketone starting materials.

The Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. wikipedia.orgacs.org This method is a variation of the Friedländer synthesis.

Finally, the Niementowski synthesis involves the reaction of anthranilic acid with a carbonyl compound to yield γ-hydroxyquinolines. wikipedia.org

These classical methods are summarized in the table below, with a hypothetical application towards the synthesis of the 5-methyl-6-aminoquinoline scaffold.

| Reaction Name | Starting Materials Example for 5-Methyl-6-Aminoquinoline Scaffold | Key Features |

| Skraup Synthesis | m-Toluidine, Glycerol, Oxidizing Agent | Often yields isomeric mixtures. |

| Doebner-von Miller | m-Toluidine, α,β-Unsaturated Carbonyl | Versatile, but may require multi-step functionalization. acs.org |

| Friedländer Synthesis | Substituted 2-Aminobenzaldehyde/Ketone | Convergent route, requires specific starting materials. nsf.gov |

| Combes Synthesis | Substituted Aniline, β-Diketone | Typically yields 2,4-disubstituted quinolines. wikipedia.org |

| Pfitzinger Reaction | Substituted Isatin, Carbonyl Compound | Yields quinoline-4-carboxylic acids. wikipedia.org |

| Niementowski Synthesis | Substituted Anthranilic Acid, Carbonyl Compound | Yields γ-hydroxyquinolines. wikipedia.org |

Modern and Sustainable Strategies for N-Containing Quinoline Scaffolds

Contemporary organic synthesis has seen a shift towards more efficient and environmentally benign methodologies. These include multicomponent reactions and transition-metal-catalyzed processes, which offer advantages in terms of atom economy, step economy, and milder reaction conditions.

Multicomponent Reaction (MCR) Paradigms for Quinoline Amine Synthesis

Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of quinoline derivatives. For instance, a tandem Povarov reaction followed by oxidation and imine reduction has been reported for the synthesis of 6-aminoquinoline derivatives. acs.orgnih.gov This approach could potentially be adapted to incorporate the 5-methyl substituent by using an appropriately substituted aniline as a starting material. The versatility of MCRs allows for the rapid generation of diverse quinoline libraries.

Transition-Metal-Catalyzed Amination and Cyclization Methodologies

Transition-metal catalysis has revolutionized the synthesis of N-heterocycles, providing efficient routes for C-N bond formation and cyclization.

Palladium-catalyzed reactions are widely used for the synthesis of aminoquinolines. The Buchwald-Hartwig amination, for example, is a powerful method for the coupling of an amine with an aryl halide. A potential modern route to this compound could involve the synthesis of 6-halo-5-methylquinoline, followed by a palladium-catalyzed cross-coupling reaction with diethylamine. Palladium-catalyzed amination has been successfully applied to various dichloroquinolines. nih.gov Furthermore, palladium-catalyzed cascade reactions of o-aminocinnamonitriles with arylhydrazines have been developed for the synthesis of quinolines. nih.gov Another approach involves the palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. researchgate.net

Ruthenium catalysts have also emerged as effective tools for quinoline synthesis. Ruthenium-catalyzed three-component deaminative coupling reactions of anilines, aldehydes, and amines provide a concise route to 2,3-disubstituted quinolines. nsf.govnih.gov Additionally, ruthenium-catalyzed synthesis of quinolines from anilines and 1,3-diols has been reported. rsc.org These methods showcase the potential of ruthenium catalysis in constructing the quinoline core with various substitution patterns.

A summary of modern synthetic strategies is presented in the table below.

| Method | Description | Potential Application for Target Compound |

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. | Tandem Povarov/reduction sequence using a substituted aniline. acs.orgnih.gov |

| Palladium-Catalyzed Amination | Cross-coupling of a haloquinoline with an amine. | Coupling of 6-halo-5-methylquinoline with diethylamine. nih.gov |

| Ruthenium-Catalyzed Cyclization | Cyclization of anilines with various coupling partners. | Three-component coupling to form a substituted quinoline core. nih.gov |

Copper-Mediated Synthetic Routes to Aminoquinolines

Copper-catalyzed reactions represent a cornerstone in the synthesis of aminoquinolines, offering efficient methods for C–N bond formation. These routes are valued for their cost-effectiveness and functional group tolerance. One prominent strategy involves the cross-coupling of halogenated quinolines with amines. For instance, the synthesis of primary aminoquinolines has been achieved from iodoquinolines using copper(I) iodide as a catalyst. rsc.org A notable variation of this method uses formamide (B127407) as both the solvent and a source of ammonia (B1221849) generated in situ, allowing the reaction to proceed under mild conditions. rsc.org

Domino reactions catalyzed by copper also provide an elegant route to quinoline derivatives. These sequences can involve an aldol (B89426) reaction, subsequent C(aryl)–N bond formation, and elimination to build the heterocyclic core from simpler precursors like enaminones and 2-halobenzaldehydes. rsc.org The 8-aminoquinoline (B160924) moiety itself can act as a directing group in copper-catalyzed reactions, facilitating the functionalization of other parts of a molecule, which underscores the utility of copper catalysis in manipulating quinoline-containing structures. nih.govresearchgate.net Furthermore, copper-catalyzed multicomponent reactions, such as a [2 + 2 + 2] annulation, have been developed for the synthesis of 2,3-disubstituted 4-aminoquinolines from benzonitriles, aryliodonium salts, and ynamides, demonstrating high atom economy. nih.gov

Table 1: Examples of Copper-Catalyzed Reactions in Aminoquinoline Synthesis

| Reaction Type | Catalyst | Reactants | Key Features |

|---|---|---|---|

| Amination | Copper(I) Iodide | Iodoquinolines, Formamide | In situ ammonia generation, mild conditions. rsc.org |

| Domino Reaction | Copper Catalyst | Enaminones, 2-Halobenzaldehydes | Cascade sequence: aldol reaction, C-N bond formation, elimination. rsc.org |

| Multicomponent Annulation | Copper Thiophene-2-carboxylate (CuTC) | Benzonitriles, Aryliodonium Salts, Ynamides | High atom economy, operationally simple. nih.gov |

Diverse Metal-Based Catalytic Systems in Quinoline Synthesis

Beyond copper, a wide spectrum of metal-based catalysts, including those based on iron, nickel, cobalt, rhodium, and palladium, have been instrumental in advancing quinoline synthesis. nih.govorganic-chemistry.org These systems enable various synthetic strategies, often through dehydrogenative coupling and cyclization reactions.

Iron-based nanocatalysts, for example, have been employed in one-pot synthetic methods due to their magnetic properties, which allow for easy recovery and reuse, aligning with green chemistry principles. nih.gov Nickel-catalyzed reactions provide an eco-friendly pathway for quinoline synthesis via a double dehydrogenative coupling of 2-aminobenzyl alcohol with diols, operating at mild temperatures. organic-chemistry.org Similarly, cobalt catalysts facilitate dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones to furnish quinolines under mild, one-pot conditions. organic-chemistry.org Palladium and rhodium catalysts are often used in reactions involving C-H bond activation, enabling cascade reactions that form the quinoline ring system efficiently. mdpi.com For instance, a synergistic Pd/Cu catalytic system has been used for the aerobic dehydrogenative aromatization to prepare 4-aminoquinoline (B48711) derivatives. nih.gov

Table 2: Selected Metal-Based Catalysts for Quinoline Synthesis

| Metal Catalyst | Synthetic Strategy | Reactants | Significance |

|---|---|---|---|

| Iron (Fe) | Nanocatalyzed three-component coupling | Aldehyde, Alkyne, Aromatic amine | High yields, catalyst recyclability. nih.gov |

| Nickel (Ni) | Double dehydrogenative coupling | 2-Aminobenzyl alcohol, Diol | Eco-friendly, mild conditions. organic-chemistry.org |

| Cobalt (Co) | Dehydrogenative cyclization | 2-Aminoaryl alcohol, Ketone | One-pot synthesis, environmentally benign. organic-chemistry.org |

| Rhodium (Rh) | C-H activation/heteroannulation | Aromatic amines, Formic acid | Cascade reaction for substituted quinolines. mdpi.com |

Organocatalytic Applications in the Synthesis of Quinoline Derivatives

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of quinoline derivatives, avoiding the use of potentially toxic and expensive metals. researchgate.net These reactions often proceed under mild conditions and can provide access to complex and chiral molecules with high stereoselectivity. nih.govacs.org

A common organocatalytic approach is the Friedländer synthesis, where o-aminoaryl carbonyl compounds condense with enolizable carbonyl compounds. Catalysts like imidazole (B134444) have been used to promote this reaction in water, highlighting the green aspects of this methodology. internationaljournalcorner.com One-pot, multi-component reactions are particularly well-suited for organocatalysis, allowing for the efficient construction of polysubstituted quinolines from simple starting materials. nih.govacs.orginternationaljournalcorner.com For example, an efficient one-pot procedure using a chiral organocatalyst has been developed to produce polycyclic hexahydrocyclopenta[b]quinoline derivatives with five stereogenic centers in high yields and excellent enantioselectivities. nih.govacs.org The use of organocatalysts like p-Toluenesulfonic acid (p-TSA) is also common in promoting the cyclization steps required for quinoline ring formation. researchgate.net

Green Chemistry-Oriented and Metal-Free Synthetic Protocols for Quinoline Amine Derivatives

In recent years, the principles of green chemistry have driven the development of more sustainable and environmentally benign methods for quinoline synthesis. researchgate.netijpsjournal.com These protocols focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. Key strategies include the use of microwave irradiation, ultrasound promotion, and photocatalysis.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency in the synthesis of quinolines. nih.govmdpi.com The rapid and uniform heating provided by microwaves can accelerate reactions that would otherwise require prolonged heating under conventional conditions.

The Friedländer quinoline synthesis, for instance, has been optimized using microwave irradiation with neat acetic acid serving as both the solvent and catalyst, achieving excellent yields in just a few minutes. nih.gov Microwave heating has also been applied to Skraup synthesis variations, sometimes in ionic liquids, to improve reaction efficiency. mdpi.com Furthermore, catalyst-free, one-pot, three-component procedures under microwave irradiation have been developed to create complex quinoline-based hybrids from formyl-quinolines, heterocyclic amines, and cyclic 1,3-diketones. acs.orgacs.orgunf.edu

Solvent-Free and Ultrasound-Promoted Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reaction conditions, often facilitated by techniques like ball milling or heating neat reactants, can lead to cleaner reactions and simpler product isolation. nih.gov

Ultrasound irradiation is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. nih.gov This method has been successfully applied to the synthesis of quinolines, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional methods. nih.govresearchgate.net For example, the condensation of isatin with ketones to form quinolines has been efficiently catalyzed by a basic ionic liquid in aqueous media under ultrasonic irradiation. nih.govsciexplore.ir This approach not only accelerates the reaction but also avoids the need for transition metal catalysts and can improve selectivity. nih.govresearchgate.net The combination of ultrasound with eco-friendly media like water or ionic liquids represents a significant step towards sustainable chemical synthesis. researchgate.net

Photoredox Catalysis and Photocatalytic Synthesis Pathways

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. nih.govacs.org This approach utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer processes to activate substrates.

In the context of quinoline synthesis, metal-free photoredox catalysis has been employed for cascade annulation reactions. mdpi.com For example, 10-methyl-9,10-dihydroacridine can act as a metal-free photocatalyst to construct the quinoline core. mdpi.com An even more environmentally friendly pathway involves electron donor-acceptor (EDA) complex-promoted synthesis, which proceeds without any dedicated photocatalyst. mdpi.com These methods often rely on the generation of radical ions from amines, which can then participate in cyclization reactions to form the desired heterocyclic products. nih.govacs.orgyoutube.com The use of visible light as a clean and renewable energy source makes photocatalysis a highly attractive strategy for the green synthesis of quinoline derivatives. researchgate.net

Iodine-Catalyzed Oxidative Cyclizations

Molecular iodine has emerged as an inexpensive, non-toxic, and mild Lewis acid catalyst for a variety of organic transformations. acs.org Its use in the synthesis of quinoline scaffolds is particularly noteworthy, as it can facilitate oxidative cyclization reactions that are both efficient and environmentally benign compared to some metal-catalyzed processes. acs.orgnih.gov These reactions often proceed through the activation of a π-system, such as an alkene or alkyne, followed by an intramolecular electrophilic cyclization. acs.org

One general approach involves the iodine-mediated reaction of appropriately substituted anilines and carbonyl compounds or alkynes. researchgate.net For instance, an iodine-mediated oxidative annulation of protecting group-free aniline derivatives with enynes has been developed as a solvent-free mechanochemical process, yielding a variety of functionalized quinolines. nih.gov Another strategy employs an iodine-induced [4+2] cycloaddition of aryl ketones and aromatic amines to produce 2-acyl quinolines. mdpi.com

A plausible mechanism for such transformations involves the initial activation of a carbonyl or other reactive group by iodine. This is followed by an electrophilic cyclization initiated by a nucleophilic attack from the amine onto an aromatic ring or other internal nucleophile. acs.org The resulting intermediate undergoes subsequent oxidation, often facilitated by the iodine catalyst itself or an external oxidant, to yield the final aromatic quinoline product. acs.org A notable example is the Skraup reaction, a classic method for quinoline synthesis, where I2/KI can be used as an effective oxidant to synthesize 6-nitroquinoline from 4-nitroaniline (B120555) and glycerol. guidechem.com This nitro-substituted quinoline serves as a key intermediate that can be subsequently reduced to form an aminoquinoline. guidechem.com

The table below summarizes various iodine-catalyzed or -mediated approaches to quinoline synthesis.

| Reactants | Iodine Source/System | Key Features | Reference |

|---|---|---|---|

| Aniline derivatives, Enynes | I₂ | Solvent-free mechanochemical process; oxidative annulation. | nih.gov |

| Allylamines | I₂ | Intramolecular electrophilic aromatic cyclization. | acs.org |

| 4-Nitroaniline, Glycerol (Skraup reaction) | I₂/KI | Acts as an oxidant to produce 6-nitroquinoline. | guidechem.com |

| o-Aminothiophenol, 1,3-Ynones | I₂ | Mediates a desulfurative cyclization step. | researchgate.net |

| Aryl ketones, Aromatic amines, 1,4-Disulfide-2,5-diol | I₂ | [4+2] cycloaddition to form 2-acyl quinolines. | mdpi.com |

Strategic Considerations for the Synthesis of N,N-Dialkylaminoquinolines

The synthesis of N,N-dialkylaminoquinolines, such as this compound, requires careful strategic planning. The two primary retrosynthetic approaches involve either (A) constructing the quinoline ring from a pre-functionalized aniline precursor that already contains the N,N-dialkylamino group, or (B) installing the N,N-dialkylamino group onto a pre-formed quinoline scaffold. researchgate.net

Strategy A relies on classic quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer reactions, using a substituted aniline as a key starting material. researchgate.netresearchgate.net For the target compound, this would ideally involve a starting material like N¹,N¹-diethyl-3-methylbenzene-1,2-diamine or 2-amino-N,N-diethyl-4-methylaniline. The primary advantage of this approach is that the position of the amino group is unequivocally defined by the substitution pattern of the aniline precursor. However, the required aniline derivatives may not be commercially available and their synthesis can be complex. researchgate.net

Strategy B involves the functionalization of a quinoline ring. This can be achieved by first synthesizing a quinoline with a suitable leaving group (e.g., a halogen) or a precursor functional group (e.g., a nitro group) at the desired position, followed by conversion to the N,N-diethylamino moiety. For example, 5-methyl-6-nitroquinoline (B1610566) could be synthesized, followed by reduction of the nitro group to a primary amine (5-methylquinolin-6-amine), and subsequent diethylation. guidechem.com This route offers flexibility but requires highly regioselective methods for the initial functionalization and subsequent transformations.

Methodologies for Installing N,N-Diethylamino Moieties

Several methods exist for the introduction of an N,N-diethylamino group onto an aromatic core, which can be adapted for quinoline synthesis.

One of the most direct methods is the reductive amination of a primary aminoquinoline. This involves reacting the aminoquinoline (e.g., 5-methylquinolin-6-amine) with an excess of acetaldehyde (B116499) in the presence of a reducing agent. Catalytic hydrogenation using Pd/C is an effective approach for this type of N-alkylation. jocpr.com This method proceeds smoothly and can provide excellent yields of the desired tertiary amine. jocpr.com

Another key strategy is to employ a quinoline ring synthesis using an N,N-diethylaniline derivative as a starting material. The Skraup reaction, for instance, can be performed on N,N-diethyl-m-phenylenediamine (the dimethyl analogue is well-documented) to produce a mixture of 5- and 7-dialkylaminoquinolines. researchgate.net The specific precursor for this compound would be 2-amino-4-methyl-N,N-diethylaniline, which would then undergo cyclization with glycerol or a similar three-carbon unit.

Finally, nucleophilic aromatic substitution (SNA r) can be used if a suitable precursor like 6-halo-5-methylquinoline is available. The reaction with diethylamine, often catalyzed by a transition metal complex (e.g., palladium in Buchwald-Hartwig amination), can form the desired C-N bond.

Regioselective Functionalization of the Quinoline Ring for Amine Incorporation

Achieving the correct placement of the amino group on the quinoline ring is a critical challenge in the synthesis of polysubstituted derivatives. The regioselectivity is highly dependent on the chosen synthetic strategy.

In classical syntheses like the Skraup or Doebner-von Miller reactions , the regiochemistry of the final product is directly controlled by the substitution pattern of the aniline starting material. researchgate.net For example, using 4-nitro-3-methylaniline in a Skraup reaction would yield 6-nitro-5-methylquinoline. The substituents on the aniline ring dictate their final positions on the benzo portion of the quinoline heterocycle, making this a powerful tool for regiocontrol.

For the functionalization of a pre-existing quinoline ring, modern methods involving transition metal-catalyzed C-H activation offer powerful, albeit complex, solutions. mdpi.comnih.gov A widely used strategy is to employ the quinoline N-oxide as a substrate. mdpi.comresearchgate.net The N-oxide functionality acts as a directing group, facilitating the regioselective functionalization at the C2 and C8 positions through the formation of a stable metallacyclic intermediate. mdpi.comresearchgate.net While direct C-H amination at the C6 position is less common and more challenging due to electronic factors, indirect methods can be employed. For example, a functional group installed at a more accessible position could be subsequently rearranged or used to direct functionalization to the desired C6 position.

The table below outlines strategies for achieving regioselectivity in the amination of quinolines.

| Methodology | Principle of Regiocontrol | Typical Positions Targeted | Reference |

|---|---|---|---|

| Classical Ring Synthesis (e.g., Skraup) | Substitution pattern of the aniline precursor. | C5, C6, C7, C8 (positions on the benzo ring). | researchgate.net |

| C-H Activation with N-Oxide Directing Group | Formation of a stable metallacycle intermediate. | Primarily C2 and C8. | mdpi.comresearchgate.net |

| Nucleophilic Aromatic Substitution (SNA r) | Position of a pre-installed leaving group (e.g., halogen). | Any position bearing a suitable leaving group. | N/A |

Advanced Spectroscopic and Structural Elucidation of N,n Diethyl 5 Methylquinolin 6 Amine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of quinoline (B57606) derivatives. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), a complete picture of the molecular skeleton and connectivity can be assembled.

In the ¹H NMR spectrum of a compound like N,N-diethyl-5-methylquinolin-6-amine, distinct signals are expected for the aromatic protons of the quinoline core, the protons of the N-diethyl group, and the C5-methyl group. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants (J-values) providing crucial information about their relative positions on the bicyclic ring system. The ethyl protons of the diethylamino group would present as a characteristic quartet and triplet pattern, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) groups, respectively, in the upfield region. The C5-methyl protons would appear as a singlet, likely in the range of δ 2.0-2.5 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The chemical shifts would differentiate the aromatic carbons of the quinoline ring from the aliphatic carbons of the diethylamino and methyl substituents. 2D NMR experiments are then used to confirm these assignments; for instance, an HSQC spectrum correlates each proton signal with its directly attached carbon atom, solidifying the structural elucidation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for analogous chemical environments.

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | Quinoline Ring | 7.0 - 8.8 | 115 - 150 |

| Aliphatic CH₃ | C5-Methyl | 2.2 - 2.6 (singlet) | 15 - 25 |

| Aliphatic CH₂ | N-Ethyl (-CH₂-) | 3.0 - 3.5 (quartet) | 40 - 50 |

| Aliphatic CH₃ | N-Ethyl (-CH₃) | 1.0 - 1.4 (triplet) | 10 - 15 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure through fragmentation analysis. For this compound, electron ionization (EI) would produce a molecular ion (M⁺˙) peak corresponding to its exact molecular weight. High-Resolution Mass Spectrometry (HRMS) further provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula by distinguishing it from other potential formulas with the same nominal mass.

The fragmentation pattern in the mass spectrum offers significant structural information. The quinoline ring is known to undergo characteristic fragmentation, often involving the loss of hydrogen cyanide (HCN). chempap.org The diethylamino substituent is prone to alpha-cleavage, resulting in the loss of a methyl or ethyl radical, leading to the formation of a stable iminium cation. The analysis of these fragment ions allows for the confirmation of the different structural motifs within the molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Description of Loss |

|---|---|---|

| 214 | [M]⁺˙ | Molecular Ion |

| 199 | [M - CH₃]⁺ | Loss of a methyl radical from an ethyl group |

| 185 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 171 | [M - C₃H₇]⁺ | Further fragmentation |

| 143 | [M - N(C₂H₅)₂]⁺˙ | Loss of the diethylamino group |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would display a series of characteristic absorption bands.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline aromatic system give rise to a complex pattern of sharp bands in the 1650-1450 cm⁻¹ region. mdpi.com The C-N stretching vibrations of the aromatic amine and the aliphatic amine would be found in the 1350-1000 cm⁻¹ fingerprint region. The presence and precise position of these bands confirm the key functional components of the molecule.

Table 3: Characteristic FTIR Absorption Bands for this compound Analogs

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline) |

| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl, Ethyl) |

| 1620 - 1580 | C=N Stretch | Aromatic (Quinoline) |

| 1595 - 1450 | C=C Stretch | Aromatic (Quinoline) mdpi.com |

| 1360 - 1250 | C-N Stretch | Aromatic Amine |

| 900 - 670 | C-H Bend (out-of-plane) | Aromatic (Quinoline) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic properties of molecules by probing the transitions between electronic energy levels. Quinoline and its derivatives are known to be chromophoric and often fluorescent. The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the UV region, corresponding to π→π* transitions within the aromatic quinoline system. nih.gov

The presence of the electron-donating diethylamino group at the C6 position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, due to the extension of the conjugated π-system. researchgate.net Fluorescence spectroscopy can provide further insight, revealing the molecule's ability to emit light after electronic excitation. The emission wavelength, quantum yield, and Stokes shift (the difference between the absorption and emission maxima) are key parameters that characterize the electronic structure of the excited state and are sensitive to the molecular environment. researchgate.net

Table 4: Typical Electronic Absorption Data for Substituted Quinoline Analogs

| Compound Type | Typical λmax (nm) | Transition Type | Key Features |

|---|---|---|---|

| Unsubstituted Quinoline | ~275, ~310 | π→π | Well-defined vibronic structure |

| Amino-substituted Quinoline | 320 - 380 | π→π (ICT) | Bathochromic shift, Intramolecular Charge Transfer character researchgate.net |

| Styrylquinoline Derivatives | 350 - 365 | π→π* | Extended conjugation leads to longer wavelength absorption nih.gov |

X-ray Diffraction (XRD) for Single-Crystal and Powder Crystalline Structure Determination

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Single-crystal XRD analysis, when suitable crystals can be grown, provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and conformation. For a related compound, N,N-Diethyl-N-[(quinolin-2-yl)methylidene]benzene-1,4-diamine, XRD revealed a non-planar structure with a significant dihedral angle between the quinoline and phenylenediamine rings. researchgate.net

This technique also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. Powder XRD (PXRD) is used to analyze polycrystalline samples, providing a characteristic diffraction pattern that can serve as a fingerprint for a specific crystalline form or polymorph. mdpi.com

Table 5: Illustrative Crystallographic Data for an Analogous Compound (N,N-Diethyl-N-[(quinolin-2-yl)methylidene]benzene-1,4-diamine) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 20.354 |

| b (Å) | 7.534 |

| c (Å) | 21.801 |

| V (ų) | 3343 |

| Dihedral Angle (Quinoline/Phenyl) | 9.40° |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of a molecule, revealing its ability to be oxidized or reduced. For compounds containing an electron-rich amino group attached to an aromatic system, such as N,N-diethyl-p-phenylenediamine, CV typically shows two separate, reversible one-electron oxidation waves in aprotic solvents. researchgate.net

This behavior corresponds to the sequential formation of a stable radical cation and then a dication. researchgate.net It is anticipated that this compound would exhibit similar electrochemical behavior. The potentials at which these redox events occur provide quantitative information about the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for applications in materials science and electronics.

Table 6: Predicted Electrochemical Behavior for this compound

| Process | Predicted Potential (vs. Fc/Fc⁺) | Description |

|---|---|---|

| Oxidation 1 (Epa1) | +0.2 to +0.5 V | Reversible one-electron oxidation to a radical cation (M⁺˙) |

| Oxidation 2 (Epa2) | +0.6 to +1.0 V | Reversible one-electron oxidation to a dication (M²⁺) |

Reactivity and Chemical Transformations of N,n Diethyl 5 Methylquinolin 6 Amine and Its Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline core of N,N-diethyl-5-methylquinolin-6-amine is a tale of two rings: an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring. This electronic dichotomy governs its reactivity towards electrophiles and nucleophiles. Electrophilic substitutions predominantly occur on the benzenoid ring, which is further activated by the substituent groups. reddit.com In contrast, the pyridine ring, being electron-poor, is more susceptible to nucleophilic attack, particularly at positions 2 and 4. quora.com

The reactivity of the quinoline system is significantly influenced by its substituents. The N,N-diethylamino group at position 6 and the methyl group at position 5 are both electron-donating groups, which activate the benzene portion of the molecule towards electrophilic attack. Conversely, these groups have a less pronounced effect on the pyridine ring's susceptibility to nucleophilic substitution.

Regioselectivity and Site-Specificity in Quinoline Ring Substitution

In electrophilic aromatic substitution, the positions of attack on the quinoline ring are highly directed. Generally, electrophilic substitution on the quinoline scaffold favors positions 5 and 8. quora.compharmaguideline.com However, for this compound, the directing effects of the existing substituents are paramount. The powerful ortho-, para-directing N,N-diethylamino group at C-6 and the ortho-, para-directing methyl group at C-5 work in concert. This would strongly direct incoming electrophiles to the C-7 and C-8 positions. For instance, nitration using a mixture of nitric and sulfuric acid would be expected to yield 8-nitro derivatives. Halogenation would follow a similar regioselectivity.

Nucleophilic aromatic substitution (SNAr) is more likely to occur on derivatives where a leaving group, such as a halogen, is present on the pyridine ring. For related quinoline systems, nucleophilic substitution has been shown to be regioselective for the 4-position of the quinoline ring. mdpi.com Direct nucleophilic substitution of hydrogen (VNS) can also occur, particularly on nitro-substituted quinolines, where the regiochemistry is influenced by the size of the nucleophile and the position of the nitro group. nih.gov

| Reaction Type | Predicted Major Products/Sites of Reactivity | Influencing Factors |

|---|---|---|

| Electrophilic Substitution (e.g., Nitration, Halogenation) | Substitution at C-8 and C-7 | Strong activating and directing effects of the C-6 amino and C-5 methyl groups. |

| Nucleophilic Substitution (on activated derivatives) | Attack at C-2 and C-4 of the pyridine ring | Electron-deficient nature of the pyridine ring; presence of a good leaving group. |

Functional Group Interconversions Involving the Amino Moiety and Alkyl Groups

The peripheral functional groups of this compound are ripe for chemical modification. The N,N-diethylamino group can undergo transformations such as N-dealkylation, which involves the removal of one or both ethyl groups to yield the corresponding secondary or primary amine. nih.gov This transformation can provide routes for the synthesis of a variety of other derivatives. nih.gov The resulting primary or secondary amines can then be subjected to further reactions, such as acylation or alkylation, to introduce new functional groups. youtube.comyoutube.com

The methyl group at the C-5 position can also be a site for chemical modification. While typically less reactive than the amino group, it can potentially undergo oxidation to an alcohol, aldehyde, or carboxylic acid under appropriate conditions, or be involved in condensation reactions.

Cycloaddition Reactions and Their Application in Fused Ring System Synthesis

Cycloaddition reactions offer a powerful strategy for constructing complex, fused-ring systems from the quinoline scaffold. numberanalytics.com These reactions involve the combination of two or more molecules to form a new ring. numberanalytics.com Quinoline derivatives can participate in various cycloaddition reactions, including [4+2] cycloadditions (Diels-Alder reactions) and 1,3-dipolar cycloadditions, leading to the formation of polycyclic heterocyclic compounds. nih.govfiveable.me

For example, photochemical [4+2] dearomative cycloaddition reactions between quinolines and alkenes have been shown to be an efficient method for synthesizing polycyclic heterocycles. nih.gov In these reactions, the quinoline acts as the diene component. The regioselectivity of such reactions can be controlled by the substituents on the quinoline ring. Given the electron-rich nature of the benzene ring in this compound, it is expected to be the more reactive diene system. The synthesis of fused tetracyclic and tricyclic quinoline systems is of significant interest due to their prevalence in bioactive natural products and pharmaceuticals. researchgate.nettandfonline.comrsc.org

| Cycloaddition Type | Reactant Partner | Potential Product | Significance |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Alkenes, Alkynes | Fused polycyclic heterocycles | Construction of complex molecular architectures. nih.gov |

| 1,3-Dipolar Cycloaddition | 1,3-dipoles (e.g., azides, nitrile oxides) | Five-membered heterocyclic rings fused to the quinoline core | Synthesis of novel heterocyclic systems. fiveable.me |

Oxidative Coupling and Reductive Transformations of Quinoline Derivatives

The quinoline nucleus and its derivatives are amenable to both oxidative and reductive transformations. Oxidative coupling reactions, often catalyzed by transition metals, allow for the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, direct oxidative cyclocondensation reactions have been used to synthesize quinoline scaffolds. nih.govfrontiersin.org C-H activation is another powerful tool for the oxidative functionalization of the quinoline ring. nih.gov

Reductive transformations of quinoline derivatives are also common. For example, the reduction of a nitro-substituted derivative of this compound would yield the corresponding amino-substituted compound. The quinoline ring itself can be reduced under certain conditions, for instance, to a tetrahydroquinoline derivative. These transformations are crucial for altering the electronic properties and biological activities of the molecule.

Advanced Derivatization Strategies for Expanding Chemical Space and Modulating Properties

Expanding the chemical space around the this compound core is crucial for discovering new properties and applications. Advanced derivatization strategies focus on introducing diverse functional groups at specific positions to fine-tune the molecule's characteristics. rsc.org

Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective introduction of substituents onto the quinoline ring, even at positions that are not readily accessible through classical electrophilic substitution. nih.gov This allows for the synthesis of novel derivatives with tailored electronic and steric properties.

Furthermore, the core molecule can be used as a scaffold to attach other chemical moieties, such as chiral auxiliaries for applications in asymmetric synthesis or fluorescent tags for biological imaging. researchgate.net The modulation of properties, such as antioxidant activity, through slight structural modifications has been demonstrated for other quinoline derivatives, highlighting the potential for this compound in the development of new functional molecules. mdpi.comnih.gov

Future Perspectives and Emerging Research Avenues for N,n Diethyl 5 Methylquinolin 6 Amine

Development of Novel and Highly Efficient Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives, including N,N-diethyl-5-methylquinolin-6-amine, has traditionally relied on methods that can be inefficient and environmentally harsh, often requiring high temperatures and toxic reagents. nih.gov Future research is increasingly focused on developing "green" and sustainable synthetic routes that are more efficient, use less hazardous materials, and are economically viable. tandfonline.comnih.gov

Key areas of development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. For instance, the use of a reusable solid acid catalyst like Nafion NR50 in ethanol (B145695) under microwave conditions has been effective for the Friedländer quinoline synthesis. mdpi.com

Use of Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents (DES) is a major focus. du.edu.egnih.gov For example, a DES composed of 1,3-dimethylurea (B165225) and L-(+)-tartaric acid has been successfully used as a non-toxic and reusable medium for the synthesis of 2-styrylquinoline (B1231325) derivatives. nih.gov Similarly, catalysts are being developed that are reusable and less toxic, such as cerium (IV) ammonium (B1175870) nitrate (B79036) or L-proline in aqueous media. dntb.gov.ua

One-Pot and Multicomponent Reactions: These strategies improve efficiency by combining multiple reaction steps into a single procedure without isolating intermediates. tandfonline.com This reduces solvent usage, purification steps, and waste generation. researchgate.net

Mechanochemistry: Solvent-free synthesis using mechanochemical methods, such as grinding reactants together in a ball mill, represents a significant advancement in green chemistry. dntb.gov.uaresearchgate.net This approach can lead to the formation of quinoline derivatives through oxidative cyclization in the absence of any solvent. researchgate.net

| Methodology | Key Features | Catalyst/Medium Example | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Nafion NR50 in ethanol | High efficiency, speed | mdpi.com |

| Deep Eutectic Solvents (DES) | Non-toxic, biodegradable, reusable medium | 1,3-dimethylurea/L-(+)-tartaric acid | Environmentally benign, high yields | nih.gov |

| Aqueous Media Reactions | Use of water as a solvent | L-proline | Safe, inexpensive, environmentally friendly | dntb.gov.ua |

| Mechanochemistry | Solvent-free reaction conditions | Grindstone chemistry | Minimal waste, high atom economy | researchgate.net |

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Characterization

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for process optimization. Advanced spectroscopic techniques are pivotal for both the detailed characterization of the final compound and for real-time, in-situ monitoring of its synthesis. researchgate.net

Future research will likely involve the integration of techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure of quinoline derivatives. mdpi.comrsc.org Advancements in NMR technology could allow for real-time analysis of reaction mixtures to track the formation of intermediates and byproducts.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy methods provide detailed information about the functional groups present in a molecule. researchgate.net They can be used with fiber-optic probes to monitor reactions in-situ, providing insights into reaction progress and endpoint determination. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular weight and elemental composition. mdpi.comrsc.org When coupled with techniques like microdroplet reactions, MS can be used for high-throughput screening of reaction conditions, allowing for rapid optimization. nih.govnih.gov

UV-Visible and Fluorescence Spectroscopy: These techniques are valuable for studying the electronic properties of quinoline derivatives. niscpr.res.inniscair.res.in Solvatochromic studies, which examine spectral shifts in different solvents, can provide information about the molecule's dipole moments in its ground and excited states. niscpr.res.inniscair.res.in

| Technique | Application | Information Gained | Reference |

|---|---|---|---|

| NMR (¹H, ¹³C) | Structural elucidation | Connectivity of atoms, chemical environment | mdpi.com |

| FT-IR/Raman | Functional group analysis, in-situ monitoring | Vibrational modes, reaction kinetics | researchgate.net |

| Mass Spectrometry (MS) | Molecular weight determination, reaction screening | Molecular formula, reaction conversion rates | nih.govnih.gov |

| UV-Vis/Fluorescence | Analysis of electronic properties | Electronic transitions, dipole moments | niscpr.res.inniscair.res.in |

High-Throughput Screening and Rational Design of Derivatives through Computational Approaches

To explore the full potential of the this compound scaffold, future research will heavily rely on computational chemistry and high-throughput screening (HTS) to design and evaluate new derivatives. researchgate.net These in-silico methods accelerate the discovery process by predicting the properties of new molecules before they are synthesized. mdpi.com

Key computational and screening strategies include:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of chemical compounds for a specific biological activity or property. nih.gov This is particularly useful in the early stages of drug discovery or materials development to identify promising lead compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), correlate the three-dimensional structure of molecules with their biological activity. mdpi.com By analyzing these models, researchers can identify which structural features are beneficial for a desired property, guiding the design of more potent derivatives. mdpi.comnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org It is widely used to understand how a potential drug molecule might bind to a biological target, such as a protein or enzyme, helping to explain its mechanism of action. rsc.orgbohrium.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. These simulations can be used to study the stability of a ligand-protein complex and to refine the binding modes predicted by molecular docking. mdpi.com

| Approach | Purpose | Example Application | Reference |

|---|---|---|---|

| High-Throughput Screening (HTS) | Rapidly test large chemical libraries | Screening for antibacterial or anticancer activity | nih.govresearchgate.net |

| QSAR/CoMFA | Correlate molecular structure with activity | Design of new c-MET kinase inhibitors | mdpi.comnih.gov |

| Molecular Docking | Predict binding mode to a target | Modeling interactions with EGFR/AKT signaling pathway | rsc.orgbohrium.com |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of molecules | Assessing the stability of ligand-target complexes | mdpi.com |

Exploration of New and Unforeseen Applications in Emerging Technologies and Interdisciplinary Fields

While quinoline derivatives are well-established in medicinal chemistry, particularly as antimalarial and anticancer agents, the unique electronic and photophysical properties of the quinoline scaffold make it a candidate for a range of emerging technologies. rsc.orgontosight.ainih.gov Future research on this compound and its derivatives could uncover applications in diverse and interdisciplinary fields.

Potential areas for exploration include:

Materials Science: Quinolines are utilized as building blocks for functional materials. mdpi.com Their derivatives have been investigated for use as dyes, molecular sensors, and intelligent materials due to their tunable electronic properties. mdpi.com

Organic Electronics: The heterocyclic aromatic structure of quinoline makes it suitable for applications in organic light-emitting diodes (OLEDs) and as organic semiconductors. nih.govnih.gov Modifying the substituents on the quinoline ring can alter its photophysical characteristics, potentially leading to new materials for electronic devices.

Antiparasitic Agents: Beyond malaria, the quinoline scaffold is being explored for activity against other parasites. For example, 2-substituted quinolines have been identified as a source of molecules with antileishmanial activity. nih.gov

Corrosion Inhibition: Certain quinoline derivatives have applications as corrosion inhibitors, protecting metals from degradation. niscpr.res.in

The versatility of the quinoline ring suggests that systematic modification of the this compound structure could yield novel compounds with tailored properties for these and other yet unforeseen applications. mdpi.com

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in This compound studies?

- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC/IC values with 95% confidence intervals. Use ANOVA for multi-group comparisons, followed by post-hoc tests (e.g., Tukey’s) .

Structural & Mechanistic Insights

Q. Q. How does the diethylamino group in This compound influence its pharmacokinetic properties?

- Methodological Answer : The diethylamino group enhances lipophilicity, improving membrane permeability (measured via PAMPA assays). However, it may also increase metabolic susceptibility. Compare with methyl or cyclic amine analogs to isolate pharmacokinetic effects .

Q. Q. What spectroscopic techniques can identify tautomeric forms of This compound in solution?

- Methodological Answer : Variable-temperature NMR and UV-vis spectroscopy detect tautomeric equilibria. For example, chemical shift changes in -NMR at different temperatures indicate proton exchange between tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.